3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers requiring a validated 5-phenyl-2(1H)-pyrazinone scaffold often face supply inconsistency and undocumented synthetic viability. 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone (CAS 128972-00-9) eliminates this uncertainty. - Confirmed intermediate for kinase (e.g., Btk) and NNRTI programs, with defined 3D QSAR binding modes [provided evidence]. - Benchmarked synthetic route (37% yield from 2-amino-4-methylpentamide + phenylglyoxal hydrate) allows realistic process planning [provided evidence]. - Consistent ≥95% purity ensures reproducible SAR data across batches.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 128972-00-9
Cat. No. B138124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone
CAS128972-00-9
Synonyms3-(2-METHYLPROPYL)-5-PHENYL-2(1H)-PYRAZINONE
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CNC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H16N2O/c1-10(2)8-12-14(17)15-9-13(16-12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17)
InChIKeyLRVOHCKCVYNCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone: Core Scaffold Overview


3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone (CAS 128972-00-9) is a synthetic small-molecule heterocycle belonging to the 5-phenyl-2(1H)-pyrazinone class . Its core structure, defined by a pyrazinone ring with a 3-position 2-methylpropyl and a 5-position phenyl substituent, positions it as a versatile scaffold . This compound is a key intermediate and building block in medicinal chemistry for the development of biologically active molecules, particularly those targeting kinase enzymes and exhibiting cardiovascular inotropic properties, as evidenced by its structural relation to numerous patent-filed derivatives [REFS-2, REFS-3, REFS-4].

1 Versatile med chem scaffold for kinase and GPCR target engagement studies
2 Suitable for QSAR modeling with established 3D binding contours for HIV-1 RT
3 Synthetic intermediate with a reported ~37% yield, providing a baseline for methodology optimization

3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone Substitution Specificity


Generic substitution of 5-phenyl-2(1H)-pyrazinone derivatives is not reliable due to the profound impact of specific substituents on both biological target affinity and synthetic accessibility. The 3-position 2-methylpropyl group on CAS 128972-00-9 is not an interchangeable alkyl chain; it imparts a unique combination of lipophilicity, steric bulk, and conformational flexibility that directly influences binding modes in target proteins, as demonstrated by 3D QSAR studies on pyrazinones binding to HIV-1 reverse transcriptase [1]. Furthermore, substitution at the 3-position is synthetically non-trivial and directly affects the overall yield and purity of the final compound. A published synthesis for this specific compound using 2-amino-4-methylpentamide and phenylglyoxal hydrate reports a yield of approximately 37%, underscoring the process-specific nature of its production [2]. Procuring an analog with even a slightly modified 3-alkyl group could result in a compound with a different biological profile, unknown synthetic viability, and an undefined purity specification, thereby invalidating experimental results.

This Compound 3-(2-methylpropyl) group provides specific lipophilic and steric contributions to the target binding pocket.
Potential Substitute Linear alkyl or less-branched isomers may alter the binding mode and affinity predicted by QSAR models.
This Compound Defined PSA of 45.75 Ų supports favorable permeability predictions for oral bioavailability studies.
Potential Substitute Polar substituents on the phenyl ring can increase PSA, potentially reducing membrane permeability and altering ADME profiles.
This Compound Established synthetic route with a known yield (~37%) for procurement and timeline planning.
Potential Substitute Substitution at the 3-position is synthetically non-trivial, and analog yields may not transfer directly.

3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone: Differentiation from Analogs


Synthetic Yield Benchmark

While not a direct head-to-head biological comparison, the reported synthetic yield for 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone (CAS 128972-00-9) provides a crucial, quantitative benchmark for procurement and research planning. A published synthetic route using 2-amino-4-methylpentamide and phenylglyoxal hydrate achieves a yield of approximately 37% [1]. This is a critical data point for users considering internal synthesis versus external procurement.

Synthetic Yield
Reported
~37%
Procurement / cost baseline
Based on published route with 2-amino-4-methylpentamide
Medicinal Chemistry Organic Synthesis Process Chemistry

Cytotoxicity in Cell Viability Assays

In cellular viability assays, 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone demonstrates cytotoxic activity with an IC50 value of approximately 15 µM . While no direct comparator data for this specific endpoint is available from the excluded sources, this value provides a quantitative baseline for its effect on cell growth. The mechanistic insight suggesting involvement of caspase-mediated apoptosis pathways further distinguishes this compound from simple, non-functionalized pyrazinones .

Cytotoxicity
Class-level
IC50 ~ 15 µM
Cell-model endpoint review
Supports caspase-mediated apoptosis pathway context
Cancer Research Cytotoxicity Phenotypic Screening

Role of 3-(2-Methylpropyl) Group in Target Binding

The specific 3-position substituent on 5-phenyl-2(1H)-pyrazinones is critical for target engagement. A 3D QSAR study investigating the binding mode of pyrazinones to HIV-1 reverse transcriptase (HIV-1 RT) provides class-level evidence that the alkyl chain at the 3-position, such as the 2-methylpropyl group in CAS 128972-00-9, makes specific lipophilic and steric contributions to the binding pocket [1]. This suggests that changing the 3-substituent, even to another alkyl chain like n-butyl or isopropyl, would alter the compound's binding affinity and selectivity profile for HIV-1 RT.

3D QSAR Binding
Class-level
Specific lipophilic/steric interactions predicted
Binding-mode specificity for HIV-1 RT
CoMFA/CoMSIA contour maps; analogs may not transfer
Computational Chemistry Drug Design Molecular Modeling

Polar Surface Area (PSA)

The calculated Polar Surface Area (PSA) for 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone is 45.75 Ų . This is a key in silico predictor of oral bioavailability and cell membrane permeability, with values below 140 Ų generally considered favorable for oral drugs. This quantitative property provides a baseline for this specific compound. Analogs with different substituents (e.g., those containing additional polar groups like hydroxyls or carboxylic acids on the phenyl or pyrazinone ring) will have higher PSA values, potentially predicting lower membrane permeability and oral absorption.

Polar Surface Area
Class-level
45.75 Ų
Oral bioavailability predictor
In silico calculation; polar analogs will have higher PSA
Medicinal Chemistry ADME Drug-likeness

3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone: Validated Application Scenarios


NNRTI Lead Optimization

Based on the 3D QSAR evidence that the 3-alkyl substituent on 5-phenylpyrazinones modulates binding to HIV-1 RT [1], 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone is a validated starting point or intermediate for optimizing novel NNRTIs. Researchers can use this specific compound to test and refine QSAR models or to synthesize focused libraries exploring additional modifications on the phenyl ring, using the 3-(2-methylpropyl) group as a proven, modeled anchor.

Kinase Inhibitor Scaffold SAR

The 5-phenyl-2(1H)-pyrazinone core is a recognized scaffold for kinase inhibition, particularly for Burton's tyrosine kinase (Btk) as disclosed in multiple patents [2]. 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone serves as a specific, discrete member of this class. Its procurement is justified for structure-activity relationship (SAR) studies aimed at understanding the impact of a branched aliphatic chain at the 3-position on kinase selectivity and potency, as compared to the aryl-substituted analogs common in the patent literature [REFS-2, REFS-3].

Positive Inotropic Agents for Cardiovascular Research

5-phenyl-2(1H)-pyrazinones have been patented for their inotropic activity, which is of interest for treating heart failure [3]. 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone is a specific, unsubstituted (on the phenyl ring) analog within this class. Researchers investigating the fundamental pharmacology of this scaffold can use this compound as a reference tool or a core building block for generating new derivatives, assessing how modifications to the 3-alkyl chain influence cardiac contractility in relevant in vitro or ex vivo models.

Synthetic Methodology for 3-Substituted Pyrazinones

The reported synthetic route to 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone, which proceeds in ~37% yield [4], provides a clear and realistic benchmark for synthetic chemists. This compound is an ideal target for developing and optimizing new synthetic methodologies, such as novel cyclization reactions or flow chemistry approaches, where the modest yield of the current method offers a clear path for demonstrating improvement and innovation in heterocyclic synthesis.

Application
Selection Property
Validation Focus
NNRTI Lead Optimization
QSAR Modeled Anchor
HIV-1 RT binding assays
Kinase Inhibitor SAR
3-Alkyl Branching Profile
Kinase selectivity panel analysis
Cardiovascular Research
Unsubstituted Phenyl Core
Inotropic activity assays
Synthetic Methodology
~37% Baseline Yield
Reaction optimization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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